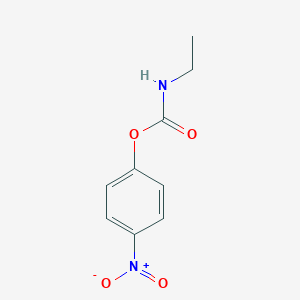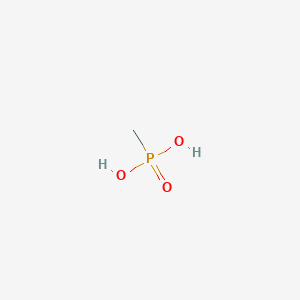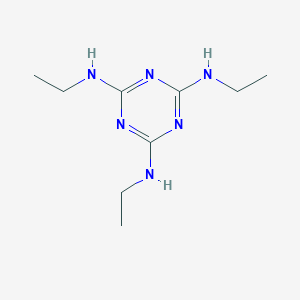
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine
Übersicht
Beschreibung
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine, also known as Triethylenetriamine (TETA), is a heterocyclic organic compound that is widely used in various scientific and industrial applications. It is an amine compound that has three nitrogen atoms connected by three methylene bridges. TETA is a colorless, hygroscopic liquid with a strong, ammonia-like odor. It is soluble in water and a variety of organic solvents, such as alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
Triethylmelamine is used in proteomics research . Proteomics is a branch of biology that studies proteins on a large scale, including their structures and functions. Triethylmelamine may be used as a reagent or a part of a protocol in these studies.
Tandem Mass Spectrometry
Triethylmelamine can be analyzed using Tandem Mass Spectrometry . This technique is used to identify the structure of a molecule by breaking it into pieces and analyzing the mass of the pieces. It’s a powerful tool for the analysis of complex mixtures and for the identification and quantification of compounds in these mixtures.
Chemical Sensors and Biosensors
Triethylmelamine can be detected using chemical sensors and biosensors . These devices are used to detect the presence of specific chemicals in a sample. They can be used in a variety of applications, including environmental monitoring, medical diagnostics, and food safety.
Food Safety
Triethylmelamine has been found to be illegally used as a non-protein nitrogen additive in food products to increase the “false” apparent protein content . Therefore, it’s crucial to have methods for detecting its presence in food products to ensure food safety.
Environmental Monitoring
Given that triethylmelamine is used in various industrial applications, it can end up in the environment. Therefore, it’s important to have methods for detecting its presence in environmental samples .
Medical Diagnostics
As triethylmelamine can cause health issues, such as renal pathology and even death in high concentrations , it’s important to have methods for detecting its presence in biological samples. This can help in diagnosing health issues caused by exposure to this compound.
Wirkmechanismus
Target of Action
It is known that triethylmelamine is used in chemotherapy , suggesting that its targets are likely to be cancer cells.
Mode of Action
Triethylmelamine is an alkylating agent . Alkylating agents work by adding an alkyl group to the guanine base of DNA, which prevents the strands of the DNA double helix from being separated. This, in turn, inhibits DNA replication and transcription, leading to cell death .
Biochemical Pathways
Given its role as an alkylating agent, it can be inferred that it impacts the dna replication and transcription pathways, leading to cell death .
Result of Action
Triethylmelamine can cause chromatid aberrations in cell models . This means that it can cause changes in the structure or number of chromosomes in a cell, which can lead to cell death. This property is beneficial in the context of chemotherapy, where the goal is to kill cancer cells .
Eigenschaften
IUPAC Name |
2-N,4-N,6-N-triethyl-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6/c1-4-10-7-13-8(11-5-2)15-9(14-7)12-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCCBHFAHILMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)NCC)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50903158 | |
| Record name | NoName_3757 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |
CAS RN |
16268-92-1 | |
| Record name | Triethylmelamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16268-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N',N''-Triethyl-1,3,5-triazine-2,4,6-triamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016268921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N',N''-triethyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
A: Triethylmelamine shares a similar structure with atrazine, the target molecule for removal in the study. [] This structural similarity allows triethylmelamine to act as a "mold" during the MIP synthesis, creating cavities within the polymer matrix that are specifically designed to bind atrazine. Importantly, triethylmelamine is considered less harmful than atrazine, making it a safer alternative for researchers during the synthesis process. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




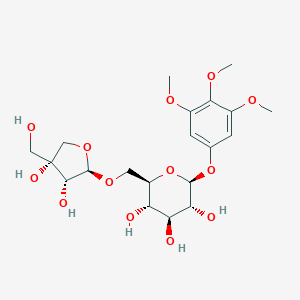

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
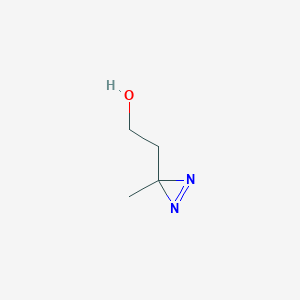

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

